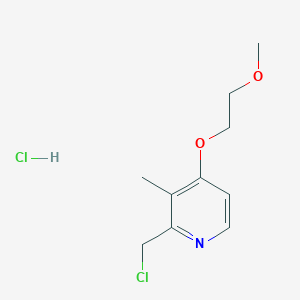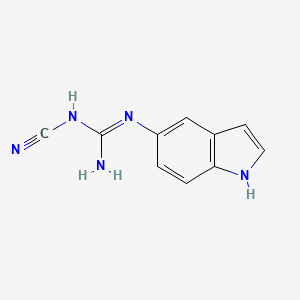
5-Bromo-2-(3-methoxyanilino)-4(3h)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(3-methoxyanilino)-4(3H)-pyrimidinone is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a bromine atom, a methoxy group, and an anilino group attached to a pyrimidinone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(3-methoxyanilino)-4(3H)-pyrimidinone typically involves multiple steps, starting with the bromination of 2-(3-methoxyanilino)-4(3H)-pyrimidinone. This process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure the selective introduction of the bromine atom.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for efficiency and yield. Large-scale reactors and continuous flow processes are often employed to handle the increased volume of reagents and products. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-2-(3-methoxyanilino)-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromate ion.
Reduction: : The compound can be reduced to remove the bromine atom, resulting in a different functional group.
Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as hydroxide ions for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from these reactions include bromate ions from oxidation, amines from reduction, and various substituted pyrimidinones from nucleophilic substitution.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Bromo-2-(3-methoxyanilino)-4(3H)-pyrimidinone is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its structural similarity to biologically active molecules allows it to be used as a probe in biochemical assays.
Medicine: In the field of medicine, this compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the synthesis of new therapeutic agents.
Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism by which 5-Bromo-2-(3-methoxyanilino)-4(3H)-pyrimidinone exerts its effects involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in binding to these targets, leading to biological or chemical activity. The pathways involved depend on the specific application, whether it be enzyme inhibition, protein binding, or chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds: Some compounds similar to 5-Bromo-2-(3-methoxyanilino)-4(3H)-pyrimidinone include:
5-Bromo-2-methoxyaniline
2-Amino-4-bromoanisole
2-Bromo-4-methoxyaniline
Uniqueness: What sets this compound apart from these similar compounds is its specific combination of functional groups and their positions on the pyrimidinone ring
Propiedades
IUPAC Name |
5-bromo-2-(3-methoxyanilino)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-17-8-4-2-3-7(5-8)14-11-13-6-9(12)10(16)15-11/h2-6H,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWJCIBYGUQCEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC=C(C(=O)N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Oxo-4-[(5-sulfamoylthiophen-2-yl)amino]butanoic acid](/img/structure/B8055699.png)



![[(1-Isopropyl-2-methylpropyl)sulfinimidoyl]benzene](/img/structure/B8055729.png)

![n-{4-[(4-Formyl-1h-imidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B8055733.png)



